molecular formula C12H15NO3 B2465271 Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1539857-92-5

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2465271
CAS No.: 1539857-92-5
M. Wt: 221.256
InChI Key: SOJFMSIOJOEQPO-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions that improve atom economy and yield. These methods are designed to be environmentally friendly and cost-effective, often utilizing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-4,7,9,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFMSIOJOEQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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